Product packaging for 3H-Pyrazol-3-ol(Cat. No.:)

3H-Pyrazol-3-ol

Cat. No.: B13656539
M. Wt: 84.08 g/mol
InChI Key: BBGFOEMTNXZBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrazol-3-ol represents a privileged structural motif in medicinal chemistry and organic synthesis, serving as a versatile scaffold for developing novel bioactive molecules . This compound is of significant research interest due to its prototropic tautomerism, existing in equilibrium with its 1H-pyrazol-3-one form; studies indicate that the 1H-pyrazol-3-ol form can be dominant, particularly forming dimeric structures stabilized by intermolecular hydrogen bonds in non-polar environments . The pyrazol-3-ol core is a critical building block for constructing diverse derivatives aimed at multiple biological targets . Researchers utilize this scaffold to develop compounds with a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties . Its structural framework has been integral in the design of molecules that act as inhibitors for various enzymes and receptors, facilitating research into new therapeutic strategies . Furthermore, the reactivity of the core structure allows for functionalization at multiple sites, making it a valuable precursor in multicomponent reactions and the synthesis of complex heterocyclic systems for chemical biology and drug discovery programs . This product is intended for research purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B13656539 3H-Pyrazol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

3H-pyrazol-3-ol

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H

InChI Key

BBGFOEMTNXZBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC1O

Origin of Product

United States

Prototropic Tautomerism in 3h Pyrazol 3 Ol Systems

Equilibrium Between 1H-Pyrazol-3-ol (OH-Form) and 1,2-Dihydro-3H-Pyrazol-3-one (NH-Form)

The tautomeric equilibrium between the OH-form and the NH-form is a dynamic process that dictates the compound's physical and chemical properties. In the solid state, X-ray crystallography studies have shown that the OH-form is often predominant, frequently existing as dimeric structures stabilized by intermolecular hydrogen bonds. nih.govmdpi.com However, in solution, the equilibrium can be more complex and is significantly influenced by the solvent and substituents. nih.govmdpi.com

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the favored tautomeric form.

Nonpolar Solvents: In nonpolar solvents such as chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), the 1H-pyrazol-3-ol (OH-form) is the dominant species. nih.govktu.edu This preference is attributed to the formation of stable dimeric pairs through intermolecular hydrogen bonding. nih.govmdpi.com

Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium is also shifted towards the OH-form. However, in these solvents, the pyrazolol exists primarily as monomers, as the solvent molecules disrupt the intermolecular hydrogen bonds that favor dimerization. nih.govmdpi.com The nitrogen chemical shifts are sensitive to the solvent's polarity and acidity, making solvents like DMSO, acetone, or chloroform preferable for NMR studies over water or alcohols. nih.gov

pH Dependency: The pH of the medium can also influence the tautomeric equilibrium. Acidic conditions tend to stabilize the keto (NH) tautomer, while basic environments promote the formation of the enolate.

A study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated that in the solid state and in nonpolar solvents like CDCl₃, it exists as dimers of the 1H-pyrazol-3-ol form. In contrast, in DMSO-d₆, it is present as monomers of the same OH-form. nih.govktu.edu This is supported by NMR data, where the chemical shift of the N-2 nitrogen is notably different in DMSO-d₆ compared to CDCl₃, indicating a change from a dimeric to a monomeric state. nih.gov

Table 1: Solvent Effects on the Tautomeric Form of 1-Phenyl-1H-pyrazol-3-ol

SolventPredominant Tautomeric FormAggregation StateReference
Solid State1H-Pyrazol-3-ol (OH-Form)Dimer nih.govmdpi.com
Chloroform (CDCl₃)1H-Pyrazol-3-ol (OH-Form)Dimer nih.govktu.edu
Benzene (C₆D₆)1H-Pyrazol-3-ol (OH-Form)Dimer nih.govktu.edu
Dimethyl Sulfoxide (DMSO-d₆)1H-Pyrazol-3-ol (OH-Form)Monomer nih.govktu.edu

Substituents on the pyrazole (B372694) ring can significantly alter the electronic properties and steric environment, thereby influencing the tautomeric equilibrium.

Electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring, which can favor protonation and influence the tautomeric ratio. encyclopedia.pub Theoretical calculations have indicated that electron-donating groups, particularly those that donate through the π-system like -OH, -NH₂, and -CH₃, tend to favor the C3-tautomer. nih.gov

Electron-withdrawing groups at the C5 position, such as -CFO, -COOH, and -CHO, have been found to stabilize the C5-tautomer. nih.gov In the case of 3,5-disubstituted pyrazoles with a carbonyl linkage, the more electron-withdrawing substituents were observed to stabilize the 3-tautomer in the crystalline state. mdpi.com For instance, a trifluoromethyl group at the 3(5) position leads to the predominance of the 3-CF₃ tautomer in solution and the solid state. researchgate.net Cationic substituents like -NH₃⁺ and -N₂⁺ strongly shift the equilibrium towards the 3-substituted tautomer. rsc.org

Acyl groups at the C4 position can participate in the tautomerism, leading to a variety of possible structures, some of which are stabilized by intramolecular hydrogen bonds. clockss.org It has been observed that 4-acyl derivatives of 1H-pyrazol-3-ols exist predominantly as the OH-form.

Table 2: Influence of Substituents on Pyrazole Tautomerism

Substituent TypePositionEffect on TautomerismReference
Electron-donating (e.g., -OH, -NH₂, -CH₃)C3Favors C3-tautomer nih.gov
Electron-withdrawing (e.g., -CFO, -COOH)C5Favors C5-tautomer nih.gov
Electron-withdrawing (e.g., -CF₃)C3(5)Favors 3-substituted tautomer researchgate.net
Cationic (e.g., -N₂⁺)C3(5)Strongly favors 3-substituted tautomer rsc.org
AcylC4Predominantly OH-form

Solvent Effects on Tautomeric Preferences

Experimental Methodologies for Tautomeric Elucidation

Several experimental techniques are employed to investigate the tautomeric behavior of pyrazole derivatives, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools. nih.gov

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information that allows for the discrimination between different tautomeric forms in solution and in the solid state. nih.govipb.pt

¹H NMR spectroscopy is a valuable technique for distinguishing between the OH and NH tautomers. The chemical shift of the labile proton (OH or NH) can provide significant clues. For example, in 1-phenyl-1H-pyrazol-3-ol, the OH proton appears as a broad singlet at a downfield chemical shift (e.g., δ 12.16 in CDCl₃), indicative of its involvement in hydrogen bonding. nih.gov The chemical shift of this proton is sensitive to the solvent, with a distinctly smaller shift observed in DMSO-d₆, supporting the absence of dimers in this solvent. nih.gov Furthermore, the coupling constants between protons on the pyrazole ring can also aid in structural assignment.

¹³C NMR spectroscopy is a powerful tool for the unambiguous assignment of tautomeric structures. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-5, are highly dependent on the tautomeric form present. mdpi.comnih.gov

In early studies, it was established that the ¹³C NMR chemical shifts at positions 3 and 5 vary depending on the tautomer present in a DMSO-d₆ solution. mdpi.comnih.gov For N-unsubstituted pyrazoles, the rapid N1-N2 prototropic exchange can lead to the merging of the C3 and C5 signals, resulting in broad signals in the spectrum. mdpi.comnih.gov

A comparison of the ¹³C chemical shifts in solution with those obtained from solid-state NMR (SSNMR) of a sample with a known crystal structure can provide conclusive evidence for the dominant tautomer in solution. nih.gov For instance, the high degree of similarity between the solid-state and solution ¹³C NMR chemical shifts of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one confirms that the 3-hydroxy form is the predominant species in nonpolar solvents. nih.gov

The magnitude of the two-bond coupling constant between C-4 and the proton at C-3 or C-5 (²J(C4,H3(5))) has been shown to be a reliable parameter for differentiating between 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms. researchgate.net A larger coupling constant (around 9–11 Hz) is characteristic of the 1H-pyrazol-5-ol and 2,4-dihydro-3H-pyrazol-3-one forms, while a significantly smaller value (4–5 Hz) is observed for the 1,2-dihydro-3H-pyrazol-3-one form. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ in ppm) for 1-Phenyl-1H-pyrazol-3-ol in CDCl₃

Carbon AtomChemical Shift (ppm)Reference
Pyrazole C-3164.0 nih.gov
Pyrazole C-494.2 nih.gov
Pyrazole C-5129.1 nih.gov
Solid-State NMR (SSNMR) for Crystalline Phase Tautomers

X-ray Crystallographic Analysis of Solid-State Tautomers

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, allowing for the precise determination of bond lengths, bond angles, and the location of atoms, including hydrogen atoms. nih.govnih.govtandfonline.com This technique has been pivotal in confirming the predominant tautomeric form of 3H-pyrazol-3-ol derivatives in the crystalline phase.

For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray analysis revealed that the molecule exists as the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state. nih.govresearchgate.netnih.gov The crystal structure showed that the molecules form dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N-2 nitrogen of another. nih.govresearchgate.netnih.gov The O-H···N hydrogen bond distance was determined to be approximately 1.83 Å. researchgate.net Similarly, studies on 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol have also confirmed the dominance of the OH-tautomer in the solid state, forming dimeric structures stabilized by intermolecular hydrogen bonds. vulcanchem.com

Computational and Theoretical Investigations of Tautomeric Stability

In conjunction with experimental methods, computational and theoretical approaches provide invaluable insights into the energetic factors governing tautomeric equilibria. nih.gov These methods allow for the calculation of the relative energies of the different tautomers, providing a theoretical basis for understanding their observed populations.

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the tautomerism of pyrazole systems due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations can be used to map the potential energy surface, identifying the energy minima corresponding to the stable tautomers and the transition states connecting them.

Studies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to calculate the relative energies of pyrazole tautomers in the gas phase and in different solvents using continuum models like the Polarizable Continuum Model (PCM). nih.govjocpr.com For 3(5)-aminopyrazoles, DFT calculations predicted the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form by approximately 10.7 kJ/mol. mdpi.com In another study on pyrazolo[3,4-b]pyridin-3-ol derivatives, DFT calculations were used to determine the relative energies of three possible tautomeric forms, showing that the OH-form predominated in the gas phase. tandfonline.com These calculations often show good agreement with experimental observations. researchgate.net

Calculated Relative Energies (kJ/mol) of Pyrazole Tautomers using DFT Methods
SystemMethodTautomer 1Tautomer 2Energy Difference (kJ/mol)Reference
3(5)-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)3-Aminopyrazole5-Aminopyrazole10.7 (3AP more stable) mdpi.com
Pyrazolo[3,4-b]pyridin-3-olDFTOH-formNH-formOH-form more stable tandfonline.com
Cyanuric AcidDFT/B3LYP/6-311++G(d,p)KetoEnolKeto more stable jocpr.com

Ab Initio Methods for Tautomer Relative Energies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for calculating the relative energies of tautomers. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and high-level composite methods like G3//B3LYP provide very accurate energy predictions.

Ab initio calculations have been used to investigate the effects of substituents on the tautomeric equilibrium of pyrazoles. nih.gov For example, calculations at the MP2/6-311++G** level have shown that π-electron-donating groups (like -OH and -NH₂) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (such as -CHO and -COOH) stabilize the C5-tautomer. nih.gov These methods have also been instrumental in confirming that proton transfer in pyrazoles is largely restricted to the nitrogen atoms, as protonation of the carbon atoms would lead to a significant loss of aromaticity and is energetically unfavorable. researchgate.net Computational studies have also highlighted the role of water molecules in lowering the energetic barrier for proton transfer between tautomers through the formation of hydrogen-bonded bridges. nih.gov

Molecular Dynamics Simulations of Tautomeric Exchange

The intricate process of tautomeric exchange in this compound systems has been the subject of sophisticated computational investigations, with molecular dynamics (MD) simulations offering a powerful lens to explore the dynamics of proton transfer in a condensed-phase environment. These simulations provide insights that are often inaccessible through experimental means alone, particularly concerning the role of the solvent in mediating the tautomeric equilibrium.

Research Findings from Molecular Dynamics Simulations

A pivotal study in this area combined ab initio calculations with molecular dynamics simulations to unravel the complexities of tautomeric equilibria in aqueous 3-hydroxypyrazole. acs.org This research highlighted the significant challenges and critical importance of accurately modeling solvation effects. acs.org

One of the key findings from these simulations is the profound influence of the solvent on the relative stabilities of the different tautomeric forms. While gas-phase calculations provide a fundamental understanding of the intrinsic properties of the tautomers, they are insufficient to predict the equilibrium in a polar solvent like water. MD simulations have been instrumental in demonstrating that solvent molecules, particularly water, actively participate in the proton transfer process. The simulations suggest that water can lower the energetic barriers between tautomers by forming hydrogen bonds, thereby facilitating the exchange. mdpi.com

Computational studies have explored the pathways for intermolecular proton transfer, with some research focusing on the formation of cyclic structures, such as dimers and trimers, in which degenerate proton transfers can occur. fu-berlin.dersc.org Ab initio theoretical calculations have been performed on these cyclic oligomers, exploring the ground states and transition states for these multiple proton transfer events. fu-berlin.dersc.org The kinetics of these transfers have also been investigated using techniques like 15N CPMAS NMR spectroscopy in the solid state. fu-berlin.de

Furthermore, theoretical models have been employed to calculate the relative energies of various tautomers. These calculations consistently show that the stability of the tautomers is highly dependent on the computational method and the inclusion of solvent effects. For instance, the relative Gibbs free energies can differ significantly between the gas phase and a simulated aqueous environment. d-nb.info

A critical aspect revealed by these computational studies is the importance of solute polarization in accurately predicting solvation energies. acs.org None of the theoretical models considered in some studies were found to be completely adequate in this respect, indicating the complexity of the solute-solvent interactions at play. acs.org

The table below summarizes findings from theoretical studies on the relative stability of pyrazole tautomers, illustrating the impact of the computational environment.

Tautomer SystemComputational MethodEnvironmentFinding on Relative StabilityReference
3-Methyl-4-nitroso-5-pyrazoloneMP2/6-31+G(d,p)Gas PhaseThe syn-oxime tautomer has the lowest energy. researchgate.net
3-Methyl-4-nitroso-5-pyrazolonePolarizable Continuum ModelSolutionThe oxime tautomer is favored in solution. researchgate.net
1H-Pyrazole-5-thiolDFT (B3LYP/6-311++G(d,p))Gas PhaseProducts of prototropic annular tautomerism are most stable. mdpi.com
Sildenafil (contains pyrazole ring)DFT (B3LYP/aug-cc-pVDZ)Gas PhaseKeto form B is more stable than enol form C by 11.91 kcal/mol (Gibbs free energy). d-nb.info
Sildenafil (contains pyrazole ring)DFT (B3LYP/aug-cc-pVDZ) with PCMWaterKeto form B is more stable than enol form C by 12.49 kcal/mol (Gibbs free energy). d-nb.info

Synthetic Methodologies for 3h Pyrazol 3 Ol and Its Derivatives

Established Synthetic Routes to the Pyrazol-3-ol Core

Traditional methods for constructing the pyrazol-3-ol ring remain fundamental in organic synthesis, valued for their reliability and the accessibility of starting materials.

The most conventional and widely utilized method for synthesizing the pyrazol-3-one ring is the cyclocondensation of a β-keto ester or a 1,3-diketone with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, provides the C-C-C backbone from the dicarbonyl compound and the N-N fragment from the hydrazine. mdpi.cominnovareacademics.in The reaction is typically performed in refluxing ethanol, although acetic acid has also been employed as a solvent. researchgate.net

A vast array of substituents on both the ester and the hydrazine can be used, including various alkyl, aryl, and heterocyclic groups. researchgate.net For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) was the first synthesis of a pyrazolone (B3327878) reported by Ludwig Knorr in 1883. innovareacademics.in The reaction between a β-keto ester and a hydrazine generally proceeds to form the corresponding pyrazol-3-one derivative. researchgate.net Similarly, 1,3-diketones react with hydrazines to yield N-substituted or non-N-substituted 3,5-dialkyl/aryl pyrazoles. dergipark.org.tr

While this method is straightforward, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of two regioisomers. mdpi.com To address this, various approaches have been developed, including the in-situ synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine. mdpi.com

Table 1: Examples of Pyrazol-3-ol Synthesis via Condensation

β-Dicarbonyl CompoundHydrazine DerivativeProductReference
Ethyl acetoacetatePhenylhydrazine5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one innovareacademics.in
Ethyl acetoacetateHydrazine hydrate (B1144303)5-Methyl-2,4-dihydro-3H-pyrazol-3-one innovareacademics.in
1,3-DiketonesSubstituted hydrazines3,5-Disubstituted pyrazoles dergipark.org.tr
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-Benzylidene tolylsulfonohydrazides5-Aryl-3-trifluoromethyl pyrazoles mdpi.com

An alternative established route involves the chemical transformation of furanone derivatives. The reaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing dinucleophiles, such as hydrazines, can lead to pyrazol-3-ones. beilstein-journals.org This process involves a recyclization mechanism where the furan (B31954) ring opens, followed by condensation with the hydrazine to form the new heterocyclic pyrazole system. beilstein-journals.org

For example, the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with hydrazine hydrate in acetic acid results in the formation of substituted pyrazol-3-ones featuring an allomaltol fragment. beilstein-journals.org In some cases, the synthesis of benzofuro[3,2-c]pyrazole derivatives has led to the unexpected formation of pyrazole derivatives through the cleavage of the furan ring. mdpi.comnih.gov The reaction of 6-methoxybenzofuran-3(2H)-one with a substituted phenyl isothiocyanate, followed by condensation with hydrazine monohydrate, yielded not only the expected benzofuro[3,2-c]pyrazole but also a furan ring-opened pyrazole derivative. mdpi.comnih.gov The reaction of 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with hydrazine hydrate has also been shown to produce pyrazole derivatives. researchgate.net

Condensation Reactions with Hydrazines and β-Keto Esters/Diketones

Modern Catalytic Approaches in Pyrazol-3-ol Synthesis

To enhance efficiency, selectivity, and sustainability, modern catalytic methods have been developed, employing either metal complexes or small organic molecules as catalysts.

Metal-catalyzed reactions have emerged as a powerful tool for pyrazole synthesis. osi.lv A one-pot, three-component procedure for constructing pyrazoles involves a tandem coupling-cyclocondensation sequence catalyzed by a Pd(PPh₃)₂Cl₂/CuI system. scispace.com In this method, enones are synthesized in situ from acid chlorides and terminal alkynes, which then undergo cycloaddition with hydrazines. scispace.com

Silver-catalyzed reactions are also efficient for pyrazole synthesis. For instance, AgOTf catalyzes the rapid and highly regioselective reaction between trifluoromethylated ynones and aryl or alkyl hydrazines at room temperature to produce 3-CF₃-pyrazoles in excellent yields. mdpi.com Furthermore, [3+2] cycloadditions of azomethine imines, which are 1,3-dipoles, with alkynes or alkenes provide a regioselective and stereoselective pathway to pyrazolidines and pyrazolines, which are precursors to pyrazol-3-ols. osi.lv These reactions can be catalyzed by various transition metals, and numerous asymmetric versions have been developed. osi.lv For example, a copper(II)-complex of a 3-(2-naphthyl)-L-alanine amide derivative has been used as a chiral catalyst for the asymmetric [3+2] cycloaddition of N,N-cyclic azomethine imines with propioloylpyrazoles. mdpi.com

Organocatalysis offers a metal-free alternative for the synthesis of pyrazol-3-ol derivatives, often providing high enantioselectivity. mdpi.comnih.gov Pyrrolidine, in combination with benzoic acid as a co-catalyst, effectively catalyzes the reaction of α-substituted propenals with activated hydrazines to afford 4-substituted pyrazolidin-3-ols in very good yields under mild conditions. mdpi.comnih.gov These intermediates can then be oxidized to the corresponding pyrazolidin-3-ones. mdpi.com

Chiral bifunctional catalysts, such as squaramides and thioureas, have been successfully employed in asymmetric conjugate addition reactions. A newly developed chiral squaramide catalyst derived from spirobiindane has proven essential for the asymmetric conjugate addition of pyrazol-3-ones to 3-trifluoroethylidene oxindoles, yielding products with high diastereo- and enantioselectivities. rsc.org Similarly, bifunctional thiourea (B124793) catalysts have been used for the first asymmetric addition of pyrazolones to maleimides. rsc.org L-proline, a simple amino acid, has also been investigated as an organocatalyst for multi-component syntheses leading to pyrazole-containing scaffolds. mdpi.com

Table 2: Overview of Modern Catalytic Approaches

Catalytic StrategyCatalyst ExampleReactantsProduct TypeReference
Metal-CatalysisPd(PPh₃)₂Cl₂/CuIAcid chlorides, terminal alkynes, hydrazinesSubstituted pyrazoles scispace.com
Metal-CatalysisAgOTfTrifluoromethylated ynones, hydrazines3-CF₃-pyrazoles mdpi.com
OrganocatalysisPyrrolidine/Benzoic Acidα-Substituted propenals, activated hydrazines4-Substituted pyrazolidin-3-ols mdpi.comnih.gov
OrganocatalysisChiral SquaramidePyrazol-3-ones, 3-trifluoroethylidene oxindolesChiral indolin-2-ones rsc.org
OrganocatalysisL-ProlineAnilines, aldehydes, pyrazol-3-onesPyrazolo[3,4-b]quinolines mdpi.com

Metal-Catalyzed Cycloaddition Reactions

Multi-Component Reactions (MCRs) for Diversified Pyrazol-3-ol Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular diversity. beilstein-journals.org Several MCRs have been designed for the synthesis of complex pyrazol-3-ol derivatives.

One such example is an eco-friendly, one-pot MCR for synthesizing benzylidene-iminothiazolyl-pyrazol-3-ol derivatives. This reaction involves the combination of ethyl cyanoacetate, a substituted benzaldehyde, thiosemicarbazide, and a substituted phenacyl bromide, using bleaching earth clay as a catalyst in PEG-400 as a green solvent. asianpubs.org

Another MCR approach involves the reaction of anilines, aromatic aldehydes, and a pyrazol-3-one derivative to form pyrazolo[3,4-b]quinolines. mdpi.compreprints.org While some reported L-proline catalyzed versions of this reaction have been questioned, the strategy highlights the potential of MCRs to build complex fused heterocyclic systems from simple pyrazole precursors. mdpi.compreprints.org A three-component synthesis of pyrazoles from malononitrile (B47326), aldehydes, and hydrazines is also a well-established MCR. beilstein-journals.org This can be extended to a four-component reaction by including a β-ketoester, which first forms a pyrazolone that then reacts with the Knoevenagel adduct of the aldehyde and malononitrile to yield pyrano[2,3-c]pyrazoles. beilstein-journals.org These MCR strategies offer significant advantages by minimizing purification steps, saving time, and allowing for the creation of large libraries of diversified pyrazol-3-ol scaffolds. beilstein-journals.org

Regioselective Synthesis of Substituted 3H-Pyrazol-3-ols

The synthesis of substituted pyrazoles, including the 3-ol tautomer, often contends with the challenge of regioselectivity, particularly when using unsymmetrical starting materials. Chemists have developed two primary approaches to address this: controlling the initial ring-forming reaction (annulation) to favor a specific regioisomer, or functionalizing the pre-formed pyrazole ring at a desired position.

Control of Regioisomer Formation in Pyrazole Annulation

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of pyrazole chemistry but frequently yields a mixture of regioisomers. mdpi.com The regiochemical outcome is dictated by which carbonyl group undergoes initial attack by the substituted nitrogen of the hydrazine.

Several factors have been identified to influence this selectivity:

Steric and Electronic Effects: The inherent properties of the substituents on the 1,3-dicarbonyl precursor play a crucial role. For instance, in the reaction between a 1,3-diketone with distinct aryl (R1) and alkyl (R3) groups and a substituted hydrazine, the reaction preferentially yields the regioisomer where the pyrazole nitrogen is adjacent to the aryl-substituted carbon. nih.gov This selectivity can be very high, with ratios up to 98:2. nih.gov

Reaction Conditions: The choice of solvent and catalyst can dramatically steer the regiochemical course of the reaction. A notable development is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. These solvents have been shown to significantly enhance regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, a reaction that typically produces hard-to-separate isomeric mixtures in conventional solvents like ethanol. acs.org

Substrate Modification: Strategic modification of the starting materials provides another avenue for control. The use of β-enamino diketones with arylhydrazines, for example, can lead to highly regioselective one-pot syntheses of substituted pyrazoles when combined with a Lewis acid activator like BF₃. organic-chemistry.org Similarly, multicomponent reactions starting from substrates like β-ketoesters and various hydrazines can be performed under conditions that favor the formation of a single regioisomer. beilstein-journals.org For arylhydrazines, the cyclization can be almost completely regioselective. beilstein-journals.org

Method Substrates Key Factor for Regiocontrol Outcome
Modified Knorr Synthesis 1,3-Diketones, MethylhydrazineUse of fluorinated alcohol solvents (TFE, HFIP)Dramatically increased regioselectivity acs.org
Knorr Synthesis 1-Aryl-3-alkyl-1,3-diketones, HydrazinesSteric/electronic difference between aryl and alkyl groupsPreferential formation of one isomer (e.g., 98:2 ratio) nih.gov
Three-Component Reaction β-Ketoesters, Hydrazines, etc.Use of arylhydrazinesCompletely regioselective cyclization beilstein-journals.org
Lewis Acid-Mediated Cyclocondensation β-Enamino diketones, ArylhydrazinesBF₃ activator and structural modificationsHighly regioselective synthesis of N-arylpyrazoles organic-chemistry.org

Post-Cyclization Regioselective Functionalization

An increasingly favored strategy to obtain isomerically pure pyrazoles involves the direct functionalization of the pyrazole core after its formation. This approach circumvents the issues of regioisomeric mixtures inherent in cyclization reactions. The reactivity of the pyrazole ring positions (C3, C4, C5) differs, allowing for selective modifications. Generally, the C4 position is susceptible to electrophilic substitution, while the C5 position can be functionalized via deprotonation with strong bases. Direct functionalization at the C3 position has historically been more challenging but is the focus of significant modern research.

Key methods for regioselective functionalization include:

Directed Metalation: The use of directing groups and specialized organometallic reagents enables precise functionalization. For instance, C3 deprotonation of certain pyrazoles can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allowing for the introduction of an aryl group via a subsequent Negishi cross-coupling.

Palladium-Catalyzed C-H Activation: Direct C-H arylation at the C3 position of pyrazoles has been accomplished using a Pd(II)/phenanthroline catalyst system with aryl iodides as the coupling partners.

Functionalization via Pyrazole N-Oxides: A novel and regioselective route to C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes. This method proceeds under mild conditions and does not require blocking groups at other positions to ensure C3 selectivity.

Activation of the Hydroxyl Group: The hydroxyl group of a pyrazol-3-ol can be converted into a more reactive leaving group, such as a triflate (OTf). These O-triflated pyrazoles are versatile intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), enabling the introduction of various substituents at the C3 position. ktu.edu

Halogenation and Cross-Coupling: The pyrazole ring can be selectively halogenated, typically at the C4 position, to provide a handle for further modification. For example, 1-phenyl-1H-pyrazol-3-ol can be iodinated at C4, and this iodo-derivative can then undergo Pd-catalyzed Sonogashira coupling with terminal alkynes to introduce new C-C bonds. beilstein-journals.orgnih.gov

Position Methodology Reagents/Catalysts Result
C3 Pyrazole N-oxide-aryne couplingAryne precursorsC3-hydroxyarylated pyrazoles
C3 Pyrazolone triflation & cross-couplingTf₂O, then Pd catalystC3-substituted pyrazoles ktu.edu
C3 Direct C-H arylationPd(II)/phenanthroline, Aryl iodidesC3-arylated pyrazoles
C4 Iodination & Sonogashira couplingIodine, then Pd(PPh₃)₂Cl₂/CuIC4-alkynylated pyrazol-3-ols beilstein-journals.orgnih.gov
C5 DeprotonationStrong bases (e.g., organolithiums)C5-functionalized pyrazoles

Synthesis of Fused and Spiro Pyrazol-3-ol Systems

Building upon the core pyrazol-3-ol structure, synthetic efforts have also been directed towards the creation of more complex, polycyclic systems. These include fused heterocycles, where another ring shares a bond with the pyrazole, and spiro compounds, where two rings are joined at a single carbon atom.

Fused Pyrazole Systems: The construction of fused pyrazoles often begins with a pre-functionalized pyrazol-3-ol derivative. A prominent example is the synthesis of the 2H-furo[2,3-c]pyrazole ring system. beilstein-journals.orgnih.gov This process starts with commercially available 1-phenyl-1H-pyrazol-3-ol, which is first iodinated at the C4 position. A subsequent palladium-catalyzed Sonogashira coupling introduces an alkyne substituent at C4, yielding a 4-alkynyl-3-hydroxy-1H-pyrazole. The key final step is a silver(I)-catalyzed 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne, closing the furan ring to afford the fused system. beilstein-journals.orgnih.gov Other fused systems, such as pyrano[2,3-c]pyrazoles and pyrazolo[4,3-c]pyridines, are often assembled through multicomponent reactions or by the cyclization of appropriately difunctionalized pyrazole precursors. ktu.eduthieme-connect.comscirp.org

Spiro Pyrazol-3-ol Systems: Spirocyclic pyrazoles are a unique class of compounds with significant synthetic interest. One efficient method for their synthesis involves the reaction of pyrazole-4,5-diones with phenacyl bromides. In the presence of a base like triethylamine, this reaction proceeds smoothly to give spiro epoxide-pyrazol-3-ones, where an oxirane ring is spiro-fused at the C4 position of the pyrazole ring. clockss.org

Another major route to spiro pyrazoles is through 1,3-dipolar cycloaddition reactions. The reaction between 3-ylideneoxindoles and α-diazoketones (generated in situ) provides a powerful, metal-free method to synthesize spiro[pyrazolin-3,3'-oxindoles] with excellent regioselectivity and diastereoselectivity. acs.orgmdpi.com These reactions create a spiro center at the C3 position of the oxindole (B195798) ring, which corresponds to the C3 position of the newly formed pyrazoline ring.

System Type Synthetic Strategy Key Intermediates/Starting Materials Resulting Structure
Fused Sequential functionalization and cyclization4-Alkynyl-3-hydroxy-1H-pyrazoles2H-Furo[2,3-c]pyrazoles beilstein-journals.orgnih.gov
Fused Multicomponent reactionsAldehydes, pyrazolones, etc.Pyrano[2,3-c]pyrazoles thieme-connect.com
Spiro Nucleophilic substitution and cyclizationPyrazole-4,5-diones, Phenacyl bromidesSpiro epoxide-pyrazol-3-ones clockss.org
Spiro 1,3-Dipolar cycloaddition3-Ylideneoxindoles, α-DiazoketonesSpiro[pyrazolin-3,3'-oxindoles] acs.orgmdpi.com
Spiro Multicomponent reactionsIsatins, 3-aminopyrazole (B16455), 1,3-dionesSpiro[indoline-3,4′-pyrazolo[3,4-b]quinolines] thieme-connect.com

Reactivity and Transformational Chemistry of 3h Pyrazol 3 Ol Systems

Reactions at the Ring Carbon Atoms (C-4 and C-5)

The C-4 position of the pyrazol-3-ol ring is characteristically electron-rich and nucleophilic, making it the primary site for electrophilic attack. researchgate.netresearchgate.net Conversely, the C-5 position is generally less reactive towards electrophiles. The inherent reactivity of these positions allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex pyrazole (B372694) derivatives.

Electrophilic substitution is a hallmark of the pyrazol-3-ol system, predominantly occurring at the C-4 position. researchgate.net The presence of the hydroxyl group (in the 1H-pyrazol-3-ol tautomer) or the keto-enol system activates the C-4 position, facilitating reactions with various electrophiles.

The C-4 position of pyrazol-3-ols readily undergoes halogenation with reagents such as bromine, iodine, and N-bromosuccinimide. researchgate.netmdpi.com The reaction conditions can be controlled to yield either mono- or di-halogenated products. For instance, the bromination of 1-phenylpyrazol-3-ol can lead to the formation of 4-bromo or 4,4-dibromo derivatives. acs.org Electron-withdrawing groups at the C-4 position, like bromine, have been shown to stabilize the OH-form of the tautomer.

Reactant Reagent Product Reference
1-Phenyl-1H-pyrazol-3-olBromine4-Bromo-1-phenyl-1H-pyrazol-3-ol mdpi.com
1-Phenyl-1H-pyrazol-3-olIodine4-Iodo-1-phenyl-1H-pyrazol-3-ol mdpi.com
Pyrazol-3-onesN-Bromosuccinimide4-Bromopyrazol-3-ones researchgate.net
1-Phenyl-1H-pyrazol-3-olChlorine4-Chloro-1-phenyl-1H-pyrazol-3-ol nih.gov

The introduction of alkyl and acyl groups onto the pyrazol-3-ol ring at the carbon positions is a key method for functionalization.

Alkylation: While N-alkylation is common, C-alkylation at the nucleophilic C-4 position can be achieved through reactions like the Michael addition. The conjugate addition of pyrazol-3-ones to activated alkenes, such as β-nitrostyrenes, proceeds at the C-4 position to yield 4-alkylated derivatives. researchgate.net This reactivity has been harnessed in asymmetric synthesis using organocatalysts to produce chiral pyrazoles. researchgate.net

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group at the C-4 position of the pyrazole ring. masterorganicchemistry.comlibretexts.org This reaction typically involves treating the pyrazole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting 4-acylpyrazol-3-ols are valuable intermediates in the synthesis of more complex molecules. The presence of an acyl group at C-4 tends to enhance the stability of the 1H-pyrazol-3-ol tautomer.

The active methylene (B1212753) group at the C-4 position of the 2,4-dihydro-3H-pyrazol-3-one tautomer readily participates in condensation reactions with aldehydes and ketones. The Knoevenagel condensation, in particular, is widely employed. rkmmanr.org This reaction involves the base-catalyzed condensation of a pyrazol-3-one with an aldehyde. A subsequent Michael addition of a second equivalent of the pyrazol-3-one to the initially formed arylidene-pyrazolone intermediate often occurs, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netscielo.org.zarsc.org

Pyrazolone (B3327878) Reactant Aldehyde Reactant Catalyst/Conditions Product Type Reference
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneVarious Aromatic AldehydesCesium Fluoride (CsF) / Water4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s researchgate.net
5-Methyl-2,4-dihydro-3H-pyrazol-3-oneVarious AldehydesL-proline / Ethanol2-Alkylidene/Arylidene derivatives eurekaselect.com
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneVarious Aromatic AldehydesCeric Ammonium (B1175870) Nitrate (B79036) (CAN) / Water4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) innovareacademics.in
2-(Perfluorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneVarious AldehydesAcetic Acid / Microwave4-Substituted-idene pyrazol-5-one derivatives rkmmanr.org

One of the most characteristic reactions of pyrazol-3-ols is their coupling with diazonium salts at the C-4 position to form highly colored azo dyes. researchgate.net This electrophilic substitution reaction is facile due to the activated nature of the C-4 carbon. The reaction is typically conducted in a slightly acidic or alkaline medium, where the diazonium salt acts as the electrophile. lpnu.ua The resulting 4-azo-pyrazol-3-one compounds have applications as dyes and in coordination chemistry. acu.edu.incymitquimica.com

Pyrazolone Reactant Diazonium Salt Source pH/Conditions Product Reference
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneDiazotized 2-amino-4-nitrophenolAlkaline (pH 8-9)Azo-pyrazolone ligand
2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneDiazotized substituted anilines0-5 °C, KOH solutionBenzothiazole based azo dyes acu.edu.in
Phenol, Beta-naphthol, etc.Diazotized 2,3,3-trimethyl-3H-indolenine-5-amineAcidic or AlkalineAzo dyes lpnu.ua

While the C-4 position is prone to electrophilic attack, nucleophilic reactions at the ring carbons of pyrazol-3-ol systems are less common and typically require the presence of a good leaving group on the ring. For example, a chloroacetylamino group introduced at the C-4 position can undergo subsequent nucleophilic substitution by primary amines. d-nb.info Similarly, the reaction of 5-chloro-1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde with nucleophiles demonstrates that substitution can occur when an appropriate leaving group is present at C-5. These reactions often involve substituents on the pyrazole ring that activate it towards nucleophilic attack, expanding the synthetic utility of the pyrazole core beyond its inherent electrophilic substitution patterns.

Nucleophilic Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The interaction of 3H-pyrazol-3-ol derivatives with organometallic reagents, particularly Grignard reagents (R-MgX), is a multifaceted process. The reaction pathway is dictated by the stoichiometry of the reagent and the substitution pattern of the pyrazole ring.

Initially, the Grignard reagent, being a strong base, reacts in an acid-base manner. The most acidic proton of the pyrazolone tautomer (typically the N-H proton, followed by the enolic O-H proton) is abstracted. This rapid deprotonation forms a magnesium pyrazolate salt and liberates one equivalent of the corresponding alkane from the Grignard reagent.

With the use of excess Grignard reagent, a subsequent and synthetically more significant reaction occurs: nucleophilic addition. The organometallic species attacks the electrophilic carbonyl carbon (C-5 or C-3, depending on the tautomer) of the pyrazolone ring. This 1,2-addition breaks the carbon-oxygen pi bond, and upon aqueous workup, yields a tertiary alcohol. The final product is typically a 5-hydroxy-5-substituted-pyrazolidine or a 3-hydroxy-3-substituted-pyrazoline derivative. This transformation provides an effective route to introduce a new carbon-carbon bond at a ring carbon atom, significantly increasing molecular complexity.

For instance, the reaction of 1-phenyl-3-methyl-5-pyrazolone with an excess of a Grignard reagent like methylmagnesium bromide proceeds via initial deprotonation followed by nucleophilic addition to the C-5 carbonyl, ultimately affording 5-hydroxy-3,5-dimethyl-1-phenyl-pyrazolidine after workup.

SubstrateReagent(s)ConditionsProduct
1-Phenyl-3-methyl-5-pyrazolone1. Methylmagnesium bromide (excess) 2. H₂O/H⁺ workupDiethyl ether, 0 °C to RT5-Hydroxy-3,5-dimethyl-1-phenyl-pyrazolidine
1,3-Diphenyl-5-pyrazolone1. Phenylmagnesium bromide (excess) 2. NH₄Cl (aq) workupTHF, reflux5-Hydroxy-1,3,5-triphenyl-pyrazolidine
3-Methyl-5-pyrazolone1. Ethylmagnesium iodide (excess) 2. H₂O workupTHF, 0 °C5-Ethyl-5-hydroxy-3-methyl-pyrazolidine

Reactions at the Ring Nitrogen Atoms (N-1 and N-2)

The nitrogen atoms of the pyrazole ring are key sites of reactivity. Both N-1 and N-2 possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by a wide range of electrophiles. The regioselectivity of these reactions—whether substitution occurs at N-1 or N-2—is a central theme in pyrazole chemistry. This selectivity is influenced by several factors, including the steric and electronic nature of existing substituents (particularly at N-1), the type of electrophile used, the base, and the solvent system. In N-1 unsubstituted pyrazolones, reactions often occur at this position. In N-1 substituted systems, the reaction is directed to the N-2 position.

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation are fundamental transformations for modifying the pyrazolone core, enabling the synthesis of diverse derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto a ring nitrogen atom. It is typically achieved by treating the pyrazolone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a dialkyl sulfate, in the presence of a base. The base (e.g., K₂CO₃, NaH, Et₃N) deprotonates the pyrazolone to generate the more nucleophilic pyrazolate anion, which then attacks the electrophilic alkylating agent. While N-alkylation is common, competition from O-alkylation (leading to pyrazole ethers) can occur, with reaction conditions playing a crucial role in directing the outcome. For N-1 substituted pyrazolones, alkylation proceeds regioselectively at the N-2 position to form pyrazolinium salts or zwitterionic structures.

N-Acylation: This involves the introduction of an acyl group (R-C=O) and is generally more straightforward than alkylation. Acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) react readily with the pyrazolone nitrogen atoms, often without the need for a strong base. The reaction is typically fast and highly regioselective. In N-1 substituted systems, acylation occurs at N-2. In N-1 unsubstituted systems, acylation can occur at N-1 or N-2, and in some cases, diacylation is observed.

SubstrateReagent(s)Base / ConditionsPrimary Product(s)Reaction Type
3-Methyl-5-pyrazoloneMethyl iodide (CH₃I)K₂CO₃, Acetone, reflux1,3-Dimethyl-5-pyrazoloneN-Alkylation
1-Phenyl-3-methyl-5-pyrazoloneBenzyl bromide (BnBr)NaH, DMF, 0 °C to RT2-Benzyl-1-phenyl-3-methyl-5-oxopyrazolium bromideN-Alkylation
1-Phenyl-3-methyl-5-pyrazoloneAcetyl chloridePyridine (B92270), 0 °C4-Acetyl-1-phenyl-3-methyl-5-pyrazolone (C-acylation) and/or 5-Acetoxy-1-phenyl-3-methyl-pyrazole (O-acylation) *Acylation
3,4-Dimethyl-5-pyrazoloneAcetic anhydrideHeat1-Acetyl-3,4-dimethyl-5-pyrazoloneN-Acylation

Note: Acylation of 1-phenyl-3-methyl-5-pyrazolone is complex; under many conditions, reaction at the C-4 position or O-acylation is favored over N-2 acylation.

Mannich and Mitsunobu Type Reactions

Beyond simple alkylation, more sophisticated methods like the Mannich and Mitsunobu reactions provide powerful tools for N-functionalization.

Mannich Reaction: While the Mannich reaction classically involves the aminomethylation of the active C-4 methylene group in pyrazolones, it can also be directed to the ring nitrogen. The N-Mannich reaction occurs when an N-H containing pyrazolone is treated with formaldehyde (B43269) and a primary or secondary amine. This three-component condensation results in the formation of an N-aminomethyl derivative. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a related iminium ion, which is then attacked by the nucleophilic N-1 or N-2 atom of the pyrazolone.

Mitsunobu Reaction: The Mitsunobu reaction offers a mild and efficient method for N-alkylation, particularly with primary and secondary alcohols that are poor electrophiles in Sₙ2 reactions. The reaction involves treating a mixture of the N-H pyrazolone and an alcohol with a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD react to form a phosphonium (B103445) salt intermediate, which activates the alcohol's hydroxyl group. The deprotonated pyrazolone anion then acts as the nucleophile, displacing the activated hydroxyl group with inversion of configuration at the alcohol's stereocenter, to form the N-alkylated product.

Reaction TypeSubstrateReagent(s)ConditionsProduct Example
Mannich3-Methyl-5-pyrazoloneFormaldehyde, Dimethylamine HClEthanol, reflux1-(Dimethylaminomethyl)-3-methyl-5-pyrazolone
Mitsunobu1-Phenyl-3-methyl-5-pyrazoloneEthanol, PPh₃, DIADTHF, 0 °C to RT2-Ethyl-1-phenyl-3-methyl-5-oxopyrazolium species
Mitsunobu3-Methyl-5-pyrazoloneIsopropanol, PPh₃, DEADDichloromethane, RT1-Isopropyl-3-methyl-5-pyrazolone

Oxidation Reactions of this compound Derivatives

The pyrazolone ring is susceptible to various oxidative transformations, leading to products with higher oxidation states or coupled dimeric structures.

A primary mode of oxidation involves the C-4 position. If the C-4 carbon is a methylene group (-CH₂-), it can be oxidized to a carbonyl group. This transformation converts a pyrazolin-5-one into a pyrazole-3,4,5-trione derivative (if C-3 is also a carbonyl) or a pyrazole-4,5-dione. Oxidizing agents such as selenium dioxide (SeO₂) or nitric acid are effective for this purpose.

Another significant oxidative pathway is the C-C bond-forming dimerization. In the presence of mild oxidizing agents like iron(III) chloride (FeCl₃), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or even atmospheric oxygen under basic conditions, two pyrazolone molecules can couple at their respective C-4 positions. This reaction is believed to proceed via a radical mechanism, where oxidation generates a C-4 centered radical that rapidly dimerizes to form a stable C-C bond, yielding a 4,4'-bipyrazolone derivative.

Reduction Reactions of this compound Derivatives

Reduction reactions of the pyrazolone system typically target the endocyclic C=N double bond and the exocyclic C=O group of the pyrazolin-5-one tautomer. The choice of reducing agent determines the extent of reduction.

For selective reduction of the carbonyl group, mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are employed. NaBH₄ reduces the C-5 carbonyl to a secondary hydroxyl group, converting the pyrazolin-5-one into a pyrazolin-5-ol without affecting the C=N double bond.

For more comprehensive reduction, stronger reagents or catalytic methods are necessary. Lithium aluminum hydride (LiAlH₄) is capable of reducing both the carbonyl group and the C=N imine functionality, leading to a fully saturated pyrazolidine (B1218672) ring. Similarly, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) can achieve complete saturation of the heterocyclic ring, reducing all double bonds.

SubstrateReagent(s)ConditionsProductReaction Type
1-Phenyl-3-methyl-5-pyrazoloneSodium borohydride (NaBH₄)Methanol, 0 °C1-Phenyl-3-methyl-pyrazolin-5-olSelective Carbonyl Reduction
1,3-Dimethyl-5-pyrazoloneLithium aluminum hydride (LiAlH₄)THF, reflux1,3-DimethylpyrazolidineComplete Reduction
1-Phenyl-3-methyl-5-pyrazoloneH₂ (high pressure), Raney NickelEthanol, 100 °C1-Phenyl-3-methylpyrazolidineCatalytic Hydrogenation

Ring Transformation and Rearrangement Reactions of this compound Derivatives

Under specific energetic conditions (thermal, photochemical, or chemical), the pyrazolone ring can undergo profound structural changes, including rearrangements and ring transformations.

One notable reaction is the base-catalyzed or thermal ring-opening. Treatment of pyrazolones with strong bases like sodium hydroxide (B78521) at high temperatures can induce hydrolytic cleavage of the amide bond within the ring. This opens the ring to form the hydrazide of the corresponding β-keto acid. For example, hydrolysis of 1-phenyl-3-methyl-5-pyrazolone yields the phenylhydrazide of acetoacetic acid.

Photochemical reactions can also induce significant rearrangements. Upon UV irradiation, some pyrazolone derivatives can rearrange to form different heterocyclic systems. For example, certain 3-alkoxy- or 3-aryloxypyrazoles (derived from the O-alkylation of pyrazolones) have been shown to rearrange photochemically into imidazole (B134444) or oxazole (B20620) derivatives via complex radical pathways involving ring cleavage and subsequent recyclization.

Furthermore, reaction with certain nucleophiles can lead to ring transformation. The reaction of a pyrazolone with excess hydrazine (B178648), for instance, can lead to the displacement of the ring carbonyl and subsequent recyclization, potentially forming pyridazine (B1198779) derivatives in a process known as the Elguero-Jacquier rearrangement. These transformations highlight the dynamic nature of the pyrazole skeleton beyond simple functional group interconversions.

Advanced Spectroscopic Characterization Techniques for 3h Pyrazol 3 Ol Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3H-pyrazol-3-ol systems. It provides deep insights into the molecular framework, including connectivity, configuration, and intermolecular interactions. Studies on derivatives such as 1-phenyl-1H-pyrazol-3-ol have been particularly informative, revealing the predominance of the 3-hydroxy tautomer in various solvents. mdpi.comresearchgate.net

Detailed Chemical Shift Analysis for Structural Confirmation

The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, making them excellent reporters for structural and tautomeric confirmation. By comparing the NMR data of a target molecule with its "fixed" O-methyl and N-methyl derivatives, a definitive assignment of the predominant tautomeric form can be made. mdpi.com For instance, the ¹³C NMR chemical shift of the carbon atom at position 5 (C-5) is significantly different between the hydroxy form (around 129 ppm in CDCl₃) and the corresponding pyrazol-3-one form (around 142 ppm). mdpi.com

In the case of 1-phenyl-1H-pyrazol-3-ol, the chemical shifts in nonpolar solvents like CDCl₃ and C₆D₆ are very similar to those observed in the solid state, indicating that the 3-hydroxy form is the major species. mdpi.comresearchgate.net The chemical shifts of the pyrazole (B372694) ring protons and carbons provide a clear signature of the this compound structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol in CDCl₃ mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4 5.92 94.2
H-5 7.67 129.1
C-3 - 164.0

This interactive table summarizes the key chemical shifts for structural confirmation.

Coupling Constant Analysis for Configurational and Conformational Insights

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and geometry of a molecule. The three-bond coupling constant (³J) between H-4 and H-5 in the pyrazole ring is a characteristic feature. For 1-phenyl-1H-pyrazol-3-ol in CDCl₃, this coupling is observed at 2.6 Hz. mdpi.com

Furthermore, two- and three-bond carbon-proton coupling constants (²J and ³J) are instrumental in assigning carbon signals and confirming the structure. For example, the C-3 carbon shows a ²J coupling to H-4 of 2.2 Hz and a ³J coupling to H-5 of 10.4 Hz. mdpi.com A particularly diagnostic tool is the geminal coupling constant between C-4 and the proton at position 5 (or 3), ²J(C-4, H-5/3), which helps to unambiguously differentiate between the 1H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms. researchgate.net For 1H-pyrazol-5-ols, this value is typically around 9–11 Hz, whereas it is significantly smaller (4–5 Hz) in the NH tautomers. researchgate.net

Table 2: Selected Coupling Constants for 1-Phenyl-1H-pyrazol-3-ol in CDCl₃ mdpi.com

Coupling Value (Hz)
³J(H-5, H-4) 2.6
¹J(C-5, H-5) 187.0
¹J(C-4, H-4) 180.2
²J(C-3, H-4) 2.2
³J(C-3, H-5) 10.4
²J(C-5, H-4) 8.4

This interactive table highlights key coupling constants used for detailed structural analysis.

Elucidation of Hydrogen Bonding Networks via NMR

NMR spectroscopy is a powerful tool for studying hydrogen bonding. The chemical shift of the hydroxyl proton (OH) is highly sensitive to its environment. In nonpolar solvents like CDCl₃, 1-phenyl-1H-pyrazol-3-ol forms dimeric structures through intermolecular hydrogen bonds, resulting in a significantly downfield chemical shift for the OH proton (around 12.16 ppm). mdpi.com In contrast, in polar, hydrogen-bond-accepting solvents like DMSO-d₆, these dimers are disrupted, and the monomeric form prevails, which is reflected in changes in the chemical shifts, particularly for the nitrogen atoms. mdpi.comresearchgate.net The N-2 signal, for instance, shifts downfield in DMSO-d₆ compared to CDCl₃, indicating a change in the hydrogen-bonding environment. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. For 1-phenyl-1H-pyrazol-3-ol, X-ray analysis has unambiguously confirmed that it crystallizes in the 1H-pyrazol-3-ol tautomeric form. mdpi.comresearchgate.net The analysis further revealed that the molecules form dimeric units connected by two identical intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N-2 nitrogen of a neighboring molecule. mdpi.comresearchgate.net This solid-state structure serves as a crucial reference point for interpreting data from other spectroscopic techniques, such as solid-state NMR.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. up.ac.za For this compound structures, key vibrations include the O-H stretch of the hydroxyl group, C=O stretches (if the pyrazolone (B3327878) tautomer is present), C=N, C=C, and N-H stretches. The position and intensity of these bands can help distinguish between tautomers. For instance, the IR spectrum of an N-acyl pyrazole derivative showed a characteristic C=O stretching frequency at 1701 cm⁻¹. mdpi.com In carboxylic acid dimers, which serve as an analogy for the hydrogen-bonded pyrazolol dimers, characteristic broad bands for the O-H stretch are observed, along with shifts in the carbonyl frequency. acs.org The presence of strong hydrogen bonding, as confirmed by X-ray diffraction, would be expected to cause a significant broadening and red-shifting of the O-H stretching band in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the exact elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the calculation of a unique molecular formula, which is a critical step in the identification of a new or synthesized compound. For example, HRMS has been used to confirm the molecular formulas of various pyrazole derivatives, such as C₁₀H₈F₃N₅O and C₁₈H₂₅N₂O for different substituted pyrazoles. mdpi.com This precise mass measurement helps to distinguish between compounds with the same nominal mass and validates the proposed structure.

Computational and Mechanistic Studies in 3h Pyrazol 3 Ol Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For 3H-Pyrazol-3-ol, which exists in a tautomeric equilibrium with its other forms (1H-Pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one), these calculations are vital for determining the relative stability of each tautomer under various conditions. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to investigate structural, electronic, and reactivity properties. researchgate.net The choice of computational method and basis set is critical for obtaining accurate predictions. For instance, studies have employed DFT at the B3LYP/6-311++G(d,p) level of theory to explore the influence of substituents and solvents on the stability of pyrazolone (B3327878) isomers. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. derpharmachemica.com The energy gap between the HOMO and LUMO (∆E) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests high reactivity and low kinetic stability, whereas a large gap indicates high stability and lower reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Pyrazole (B372694) Derivatives

Compound/DerivativeComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrazole Derivative SeriesPBE0-D3BJ/def2-TZVP/SMDN/AN/A4.93 - 5.07 researchgate.net
Thiophene Sulfonamide SeriesB3LYP/6-311G(d,p)N/AN/A3.44 - 4.65 mdpi.com
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazoleB3LYP/6-311++G(d,p)-6.01-2.143.87 derpharmachemica.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. materialsciencejournal.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), indicating sites for nucleophilic attack. researchgate.net

For pyrazolone derivatives, MEP analysis helps identify the most reactive sites. For instance, in a substituted pyrazolone, the carbonyl oxygen typically shows a high negative potential, indicating it is a primary site for coordination with metal ions or electrophilic attack. materialsciencejournal.orgasianpubs.org Conversely, hydrogen atoms, particularly those attached to heteroatoms (like N-H or O-H), are generally in regions of positive potential. materialsciencejournal.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical and chemical properties. researchgate.netproteopedia.org

Pyrazolones possess both acidic and weakly basic characteristics. researchgate.net The acidity is primarily due to the potential deprotonation of the N-H or O-H groups, depending on the tautomeric form present. researchgate.net Computational methods have become increasingly reliable for predicting the acid dissociation constant (pKa), providing crucial information where experimental data is lacking or uncertain. scispace.com

Various computational approaches, including semi-empirical methods like PM6 and DFT calculations combined with continuum solvation models (like SMD or COSMO), are used to predict pKa values. nih.gov These methods calculate the free energy change of the deprotonation reaction in a solvent. researchgate.net For pyrazolones, theoretical studies confirm that their acidity is influenced by the tautomeric equilibrium. 2,4-Dihydro-3H-pyrazol-3-ones are generally stronger acids than their 1,2-dihydro-3H-pyrazol-3-one tautomers. researchgate.net The accuracy of these predictions can be comparable to experimental measurements, often within 0.5-1.0 pKa units, making them a powerful tool for studying the acid-base properties of these heterocycles. nih.gov

Electrostatic Potential Mapping

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the pathway of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. scm.com Computational chemistry provides powerful tools to locate and characterize these fleeting structures. numberanalytics.comschrodinger.com By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor governing its rate.

For reactions involving pyrazolones, such as their synthesis via cyclocondensation or subsequent functionalization, TS calculations are instrumental. researchgate.netmdpi.com DFT methods are commonly employed to model the potential energy surface of a reaction. numberanalytics.com By identifying the minimum energy path between reactants and products, researchers can gain a detailed, step-by-step understanding of the reaction mechanism. For example, theoretical studies on the cycloaddition reactions that form the pyrazole ring help to explain how different reactants lead to specific products. mdpi.com These calculations can also shed light on the role of catalysts and solvent effects on the reaction pathway.

Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions

Many reactions involving substituted pyrazoles can yield multiple isomers. Theoretical studies are particularly valuable for predicting and explaining the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) of these transformations.

DFT calculations have been successfully applied to justify the regioselectivity observed in the N-alkylation and N-arylation of 3-substituted pyrazoles. sci-hub.st These studies show that the electronic effects of the substituent at the C3 position play a crucial role in directing the incoming group to the N1 or N2 position of the pyrazole ring. sci-hub.st Similarly, in the synthesis of pyrazoles from 1,3-diketones and hydrazines, which can produce a mixture of regioisomers, computational models help predict the major product. mdpi.com For C4–C5 fused pyrazol-3-amines, DFT calculations can predict the most stable initial tautomer, which in turn determines the regioselectivity of subsequent acylation and Ullmann reactions. rsc.org These theoretical insights are not only academically interesting but also provide practical guidance for synthetic chemists aiming to control the outcome of their reactions.

Applications of 3h Pyrazol 3 Ol Derivatives in Advanced Chemical Disciplines

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The tautomeric nature of 3H-pyrazol-3-ol, existing in equilibrium with its pyrazolone (B3327878) form, provides a unique platform for a wide array of chemical transformations. This versatility has established its derivatives as crucial intermediates in the construction of more complex molecular architectures.

Precursors for Fused Heterocyclic Systems

Derivatives of this compound are extensively used as precursors for the synthesis of fused heterocyclic systems. These systems are of great interest due to their prevalence in biologically active molecules and functional materials. chim.itresearchgate.net The reactivity of the pyrazole (B372694) ring and its substituents allows for various cyclization strategies to build additional rings onto the pyrazole core.

For instance, pyrazole-4-carbaldehydes, which can be derived from this compound, serve as versatile starting materials for constructing fused systems like pyrazolo[3,4-b]pyridines, thieno[2,3-c]pyrazoles, and pyrazolo[3,4-d]pyrimidines. semanticscholar.org The synthetic pathways often involve condensation reactions with various nucleophiles, followed by intramolecular cyclization. A notable example is the one-pot reaction of 5-azido-1-phenylpyrazole-4-carbaldehydes with arylethanones to yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate leads to the formation of a thieno[2,3-c]pyrazole. semanticscholar.org

Furthermore, α,β-unsaturated ketones derived from pyrazolones undergo ring-closure reactions with binucleophilic reagents to afford fused pyrazoles. mdpi.com For example, the cyclocondensation of a chalcone (B49325) derivative with hydrazine (B178648) yields a pyrazoline-fused system. mdpi.com Halogenated pyrazolones have also been identified as valuable intermediates for the synthesis of fused heterocyclic compounds. innovareacademics.in

Synthons for Polysubstituted Pyrazoles

The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal and agricultural chemistry, and this compound derivatives are key synthons in this endeavor. The classical Knorr synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, remains a fundamental method for accessing pyrazole structures. mdpi.com Derivatives of this compound can be readily prepared through this route, for instance, by reacting ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). mdpi.com

Modern synthetic methodologies have expanded the toolbox for creating diverse polysubstituted pyrazoles. One-pot, multicomponent reactions are particularly efficient, allowing for the rapid assembly of complex pyrazole derivatives from simple starting materials. researchgate.net For example, a green synthesis approach involves the one-pot reaction of malononitrile (B47326), 2,4-dinitrophenylhydrazine, and various benzaldehydes to produce highly substituted 5-amino-1H-pyrazole-4-carbonitriles. researchgate.net

The functionalization of the pyrazole ring at various positions is another key strategy. The C-4 position of pyrazolones is particularly susceptible to electrophilic substitution, providing a handle for introducing a wide range of substituents. nih.gov Tandem Knoevenagel-Michael reactions of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036), yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). innovareacademics.inijpsr.com

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazole ring of this compound derivatives make them excellent ligands for a variety of metal ions. researchgate.net This has led to their widespread use in the design of coordination complexes with interesting structural motifs and catalytic activities.

Metal Complexation Studies

The coordination chemistry of pyrazole-derived ligands is rich and varied. researchgate.net They can act as monodentate, bidentate, or polydentate ligands depending on the substitution pattern. researchgate.net Schiff base ligands derived from the condensation of 4-amino-substituted pyrazolones with aldehydes or ketones are particularly common. These ligands can coordinate to metal ions through the azomethine nitrogen and other donor atoms, such as the phenolic oxygen in salicylaldehyde (B1680747) derivatives. researchgate.netgsconlinepress.com

Researchers have synthesized and characterized a wide range of metal complexes with pyrazolone-based ligands, involving metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netbohrium.com Spectroscopic techniques like IR, NMR, and UV-Vis, along with X-ray crystallography, are used to elucidate the structures of these complexes, which often exhibit geometries such as octahedral or tetrahedral. researchgate.netbohrium.comajrconline.org For example, a Schiff base ligand derived from 4-aminoantipyrine (B1666024) has been shown to form octahedral complexes with various transition metals. researchgate.net In some cases, the metalation of these ligands can enhance their biological activity. ajrconline.org

Ligand TypeMetal IonsResulting Complex GeometryReference
Schiff base from p-phenylenediamine, 2-hydroxy-1-naphthaldehyde, and benzaldehydeV(III), Cr(III), Mn(II), Fe(III), Co(III), Ni(II), Cu(II), Zn(II)Varied (triclinic, orthorhombic, hexagonal, monoclinic, cubic) researchgate.net
Schiff base from 4-aminoantipyrine, acetamide, and p-phenylenediamineCo(II), Ni(II), Cu(II), Zn(II)Octahedral researchgate.net
Schiff base from salicyaldehyde and 2-amino-4-phenyl-5-methyl thiazoleNot specifiedNot specified researchgate.net
5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-olMn(II), Co(II), Ni(II), Cu(II), Cd(II)Tetrahedral ajrconline.org
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II)Mononuclear nih.gov
3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-oneFe(III)Mononuclear nih.gov

Role in Catalytic Processes (e.g., regioselective reactions)

Complexes derived from this compound have shown promise as catalysts in various organic transformations. The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's reactivity and selectivity. mdpi.com

For example, complexes of 2,6-bis(1H-pyrazol-3-yl)pyridine (bispzHpy) derivatives have been employed as catalysts in different reactions. mdpi.com The development of environmentally friendly and reusable catalysts is an active area of research. For instance, ceric ammonium nitrate has been used as a catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in water. innovareacademics.inscielo.org.za Nano-ZnO has also been reported as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

The regioselective synthesis of pyrazoles is another area where catalytic methods are crucial. Silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines have been shown to produce 3-CF3-pyrazoles with high regioselectivity and excellent yields. mdpi.com

Development of Functional Organic Materials

The unique chemical and physical properties of this compound derivatives have led to their investigation in the development of functional organic materials. ontosight.ai Their applications span from dyes and pigments to materials with specific optical or electronic properties.

Pyrazolone-based compounds have a long history of use as dyes. innovareacademics.in The extended π-system and the presence of chromophoric groups in many pyrazolone derivatives contribute to their color. Some derivatives also exhibit photochromism, the ability to change color upon exposure to light, which is a desirable property for applications such as optical data storage and smart windows. innovareacademics.in

More recently, research has focused on the use of pyrazole derivatives in the development of advanced materials. Their potential use in creating new dyes and optical materials is an ongoing area of research. ontosight.ai The ability to form stable metal complexes also opens up possibilities for creating materials with interesting magnetic or electronic properties.

Fluorescent Dyes and Probes

Derivatives of the this compound core, often referred to as pyrazolones or pyrazolines in the literature, are integral to the design of fluorescent molecules. nih.gov Their high quantum yields, photostability, and tunable emission spectra make them ideal fluorophores. nih.govnih.gov These characteristics, combined with their capacity for cation detection and good biocompatibility, have led to their extensive use as fluorescent probes for bioimaging and environmental sensing. nih.gov

Research has demonstrated the efficacy of pyrazoline-based probes in detecting various metal ions with high selectivity and sensitivity. For instance, pyrazoline derivatives have been engineered to act as chelation-enhanced fluorescence (CHEF) sensors. Two such derivatives, DBS and DSS, demonstrated high selectivity for the aluminum ion (Al³⁺) in aqueous solutions, with one probe (DBS) achieving a detection limit as low as 7.50 x 10⁻⁹ M, well below the World Health Organization's limit for Al³⁺ in drinking water. researchgate.net Another novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive determination of ferric ions (Fe³⁺). nih.gov This probe exhibited significant fluorescence quenching upon binding to Fe³⁺ and achieved an exceptionally low detection limit of 3.9 x 10⁻¹⁰ M. nih.gov

The versatility of the pyrazole scaffold extends to the detection of other biologically important cations. A fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative was synthesized for detecting zinc ions (Zn²⁺). mdpi.com This sensor showed a 13-fold increase in fluorescence quantum yield upon complexation with Zn²⁺, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com Such probes are valuable tools for biological studies, as they can be used to detect zinc ions within eukaryotic cells. mdpi.com Furthermore, pyrano[2,3-c]pyrazole derivatives have been synthesized as analogues of 3-hydroxyflavones. mdpi.comktu.edu These compounds exhibit dual fluorescence emission due to an excited-state intramolecular proton transfer (ESIPT) process, a property that makes them suitable for applications as fluorescent sensors and probes for analyzing microenvironments. mdpi.comktu.edu

Derivative ClassAnalyte DetectedKey Research FindingDetection Limit (LOD)Reference
Pyrazoline derivative (DBS)Al³⁺High selectivity and sensitivity in almost 100% aqueous solution via chelation-enhanced fluorescence (CHEF).7.50 x 10⁻⁹ M researchgate.net
Pyrazole-pyrazoline probe (M)Fe³⁺Fluorescence intensity is significantly reduced upon addition of iron ions. The binding stoichiometry is 1:1.3.9 x 10⁻¹⁰ M nih.gov
1H-Pyrazolo[3,4-b]quinoline derivative (PQPc)Zn²⁺A 13-fold increase in fluorescence quantum yield was observed after the addition of Zn²⁺.1.93 x 10⁻⁷ M mdpi.com
Pyrano[2,3-c]pyrazole derivativesMicroenvironment PolarityExhibits dual fluorescence emission due to excited-state intramolecular proton transfer (ESIPT).Not Applicable mdpi.comktu.edu
4-[(9-Anthracenylmethylene)amino]-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-oneFe³⁺Highly selective probe with no interference from a wide range of other metal ions.Not Specified

Photochromic Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key feature of certain this compound derivatives. innovareacademics.incore.ac.uk These molecules can be switched between states using light, making them attractive for applications in optical data storage, security printing, and molecular switches. core.ac.uk The photochromic behavior in pyrazolone derivatives often arises from tautomerization between the enol and keto forms, which can be triggered by UV irradiation and reversed by heating or visible light. researchgate.netacs.org

Solid-state photochromism is a particularly valuable property, and several pyrazolone-based compounds have been shown to exhibit this phenomenon. researchgate.net For example, derivatives such as 1-phenyl-3-methyl-4-(2-fluorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone exhibit reversible color changes in the solid state under UV light. researchgate.net The detailed analysis of these materials confirms that their photochromism results from a tautomerization process coupled with proton transfer. researchgate.net This transformation allows for the development of materials with reversible fluorescence switching capabilities. By introducing a pyridine (B92270) ring into the pyrazolone structure, researchers have designed materials where the fluorescence can be reversibly modulated, achieving an "on" and "off" switching of up to 95% in the solid state. nih.gov

Beyond simple color change, pyrazole-containing systems can be part of more complex photochromic structures. A 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene was synthesized that displays photochromism. mdpi.com Upon UV irradiation, the colorless ring-closed form undergoes a reversible C-N bond cleavage to form a colored, open-ring azomethine ylide isomer. mdpi.com In a different approach, a pyrazoline derivative, (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole, was shown to undergo E/Z (trans-cis) photoisomerization, a configurational transformation induced by light that is well-known in azobenzenes. acs.org

Derivative Class/CompoundPhotochromic BehaviorProposed MechanismKey FindingReference
Pyrazolone-based thiosemicarbazonesReversible color change in solid state (e.g., colorless to red).Tautomerization (enol-keto) accompanied by proton transfer.Exhibit reversible photochromic properties under UV light and heating with good fatigue resistance. researchgate.netacs.org
Pyrazolone with a pyridine ringReversible fluorescence switching ("on"/"off").Not explicitly detailed, but based on pyrazolone photochromism.Fluorescence emission modulation of up to 95% in the solid state was achieved. nih.gov
Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-eneColorless to colored upon UV irradiation.Reversible ring-opening (C-N bond cleavage) to form a colored azomethine ylide.Demonstrates photochromism in both solution and solid state. mdpi.com
(E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazoleConfigurational photoinduced transformation.E/Z (trans-cis) photoisomerization.Demonstrates photoisomerization similar to azobenzene (B91143) derivatives when embedded in a polymer matrix. acs.org
Pyrazolone-based spirooxazinesPositive photochromism (colorless to colored).Light-induced transition.Investigated for a potential photochromic change between two distinct colors (purple and red). core.ac.uk

Future Research Trajectories in 3h Pyrazol 3 Ol Chemistry

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3H-pyrazol-3-ol and its derivatives, future research will increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times compared to conventional methods. nih.govmdpi.com Research is directed towards optimizing microwave-assisted protocols for the synthesis of various pyrazole (B372694) derivatives, often in solvent-free conditions, leading to higher yields and cleaner reactions. nih.govmdpi.com For instance, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds under microwave irradiation has yielded 3,5-disubstituted-1H-pyrazoles efficiently. mdpi.com

Solvent-Free Synthesis: Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Future methodologies will likely expand the scope of solvent-free reactions, such as the hydrothermal synthesis of unsymmetrical 3,5-disubstituted-1H-pyrazole derivatives, which offers an eco-friendly and straightforward isolation process. researchgate.net Magnetically reusable catalysts, like Fe3O4@MCM-41-SO3H, are also being explored for solvent-free cyclization reactions to produce pyrazoles in high yields. scilit.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity under mild conditions. The application of biocatalysts like baker's yeast (Saccharomyces cerevisiae) for the cyclo-condensation of chalcones and isonicotinic acid hydrazide in organic solvents has been demonstrated as a simple and environmentally friendly route to pyrazoles. ijper.org Future work will likely focus on discovering and engineering new enzymes for the regioselective synthesis of complex pyrazole structures. nih.govresearchgate.net For example, engineered enzymes have already shown promise in the selective N-alkylation of pyrazoles. nih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Pyrazole Derivatives
MethodKey AdvantagesCatalyst/ConditionsExampleReference
Microwave-AssistedRapid reaction times, high yields, often solvent-freeMicrowave irradiationCycloaddition of tosylhydrazones and α,β-unsaturated carbonyls mdpi.com
Solvent-FreeReduced waste, simplified work-upHydrothermal, reusable magnetic catalystsSynthesis of unsymmetrical 3,5-disubstituted-1H-pyrazoles researchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benignBaker's yeast (Saccharomyces cerevisiae), engineered enzymesCyclo-condensation of chalcones and isonicotinic acid hydrazide ijper.org

Deepening Understanding of Complex Tautomeric Equilibria in Diverse Environments

This compound exists in a dynamic equilibrium with its tautomeric forms, primarily the 1H-pyrazol-3-ol (OH-form) and 1,2-dihydro-3H-pyrazol-3-one (NH-form). nih.gov The predominant tautomer is highly dependent on its environment, and a deeper understanding of these equilibria is crucial for predicting chemical reactivity and biological activity.

Future research will focus on:

Solvent Effects: The polarity of the solvent plays a significant role in the tautomeric balance. nih.gov While nonpolar solvents tend to favor the dimeric 1H-pyrazol-3-ol form through intermolecular hydrogen bonding, polar solvents like DMSO can disrupt these interactions, favoring the monomeric form. nih.govnih.govmdpi.com Computational studies have shown that water molecules can lower the energy barriers between tautomers. nih.gov Further systematic studies in a wider range of conventional and unconventional solvents are needed.

Substituent Effects: The electronic nature of substituents on the pyrazole ring significantly influences the tautomeric equilibrium. mdpi.com Electron-withdrawing groups, such as a 4-bromo substituent, tend to stabilize the OH-form. Conversely, studies on other pyrazole systems suggest that strong π-acceptor substituents favor the tautomer where the substituent is conjugated with the N1 atom. mdpi.com A comprehensive investigation into the effects of a broader array of substituents at various positions will provide a more complete picture.

pH and Temperature Dependence: The pH of the medium can also affect the tautomeric equilibrium, with acidic conditions potentially stabilizing the keto tautomer. The influence of temperature on the tautomeric ratio in solution has also been observed. researchgate.net Detailed kinetic and thermodynamic studies under varying pH and temperature will be essential for applications in biological systems and materials science.

Table 2: Factors Influencing Tautomeric Equilibria in Pyrazol-3-ols
FactorInfluence on Tautomeric FormExample/ObservationReference
Solvent PolarityNonpolar solvents favor the dimeric OH-form; polar solvents favor monomeric forms.In CDCl3, 1-phenyl-1H-pyrazol-3-ol exists as a dimer; in DMSO-d6, it is monomeric. nih.govnih.gov
SubstituentsElectron-withdrawing groups can stabilize the OH-form.A 4-bromo substituent on 1-phenyl-1H-pyrazol-3-ol stabilizes the OH-form.
pHAcidic conditions can favor the keto (NH) form.General observation for pyrazolone (B3327878) systems.
TemperatureThe ratio of tautomers in solution can be temperature-dependent.Observed for 1H-pyrazole-3-(N-tert-butyl)-carboxamide. researchgate.net

Advancements in Regio- and Stereocontrolled Derivatization

The ability to selectively introduce functional groups at specific positions of the pyrazole ring is critical for the development of new drugs and materials. Future research will focus on more sophisticated methods for achieving high regio- and stereocontrol.

Regiocontrolled Synthesis: Achieving regioselectivity in the functionalization of the pyrazole core remains a challenge. scholaris.ca Novel strategies are being developed, such as the reaction of pyrazole N-oxides with arynes to achieve C3-hydroxyarylation without requiring substitution at the C4 and C5 positions. scholaris.ca The development of catalyst-controlled regioselective alkylation methods is another promising avenue. nih.gov

Stereocontrolled Synthesis: The synthesis of chiral pyrazole derivatives with high enantiomeric and diastereomeric purity is a major focus. Organocatalysis has emerged as a powerful tool for the stereocontrolled construction of complex pyrazole-containing scaffolds. rsc.orgrsc.orgmetu.edu.tr For instance, chiral squaramide catalysts have been successfully used in the asymmetric Michael addition of pyrazol-3-ones to various electrophiles, yielding products with excellent stereoselectivity. rsc.orgrsc.org

Synthesis of Fused Heterocycles: The construction of pyrazole-fused heterocyclic systems is of great interest due to their diverse biological activities. mdpi.comsemanticscholar.org Future research will likely explore novel domino and multicomponent reactions to access a wider range of fused architectures with high stereocontrol. metu.edu.trmdpi.comresearchgate.net

Table 3: Recent Advances in Regio- and Stereocontrolled Derivatization of Pyrazoles
Type of ControlMethodologyKey FeaturesExampleReference
RegiocontrolledReaction of pyrazole N-oxides with arynesC3-hydroxyarylation without blocking groupsSynthesis of C3-hydroxyarylated pyrazoles scholaris.ca
StereocontrolledOrganocatalytic asymmetric Michael additionHigh enantioselectivity using chiral squaramide catalystsSynthesis of chiral pyrazol-3-ol derivatives rsc.orgrsc.org
StereocontrolledOrganocatalytic domino reactionConstruction of chiral dihydropyrano[2,3-c]pyrazolesStereoselective synthesis of fused pyrazoles metu.edu.tr

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical research and development is conducted. These technologies offer significant advantages in terms of efficiency, safety, and scalability, and their application to this compound chemistry is a growing area of research.

Continuous Flow Synthesis: Performing reactions in a continuously flowing stream allows for precise control over reaction parameters, leading to improved yields and safety, especially when handling hazardous intermediates. mdpi.com Several continuous flow setups have been developed for the synthesis of pyrazoles, significantly reducing reaction times compared to batch processes. mdpi.comnih.govmdpi.comrsc.org For example, a four-step telescoped synthesis of a measles therapeutic containing a pyrazole core was achieved with a total residence time of just 31.7 minutes. nih.govmdpi.com

Automated High-Throughput Synthesis: The integration of robotics and automation enables the rapid synthesis and screening of large libraries of compounds. whiterose.ac.uknih.govwhiterose.ac.ukrsc.org This is particularly valuable in drug discovery for identifying lead compounds. whiterose.ac.uknih.govwhiterose.ac.uk Automated library synthesis of pyrazole-based heterotricycles has been successfully demonstrated, allowing for the generation of diverse compound arrays with varied physicochemical properties. whiterose.ac.uknih.govwhiterose.ac.uk

AI-Driven Synthesis: The future will likely see the increasing use of artificial intelligence and machine learning to predict optimal reaction conditions and even design novel synthetic routes, further accelerating the discovery of new pyrazole derivatives.

Table 4: Advantages of Flow Chemistry and Automated Synthesis for Pyrazole Derivatives
TechnologyKey AdvantagesApplication in Pyrazole SynthesisReference
Continuous Flow ChemistryEnhanced safety, precise control, scalability, reduced reaction timesRapid synthesis of functionalized pyrazoles and pyrazolines mdpi.comnih.govmdpi.comrsc.org
Automated High-Throughput SynthesisRapid generation of compound libraries, efficient screeningAutomated parallel synthesis of novel tricyclic pyrazoles whiterose.ac.uknih.govwhiterose.ac.uk

Theoretical Design of Novel Pyrazol-3-ol Architectures with Tunable Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, theoretical methods are being used to design novel structures with specific, tunable properties.

Q & A

Q. What are the standard synthetic routes for preparing 3H-Pyrazol-3-ol, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions. For example, refluxing precursors like hydrazine derivatives with β-keto esters in xylene or ethanol, followed by purification via recrystallization (e.g., methanol or ethanol). Chloranil may be used as an oxidizing agent to stabilize the pyrazole ring . Purity is confirmed using HPLC (>95%) and NMR spectroscopy to identify byproducts. Recrystallization conditions (solvent choice, cooling rate) critically influence yield and crystal quality .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the tautomeric form (e.g., keto-enol equilibrium) and substituent positions. Chemical shifts near δ 10-12 ppm (DMSO-d6) indicate hydroxyl protons .
  • FT-IR : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=O/C=N) help identify functional groups .
  • HRMS : Validates molecular formula and detects isotopic patterns for halogenated analogs .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Use graph set analysis (Etter’s method) to categorize hydrogen-bonding motifs (e.g., chains, rings). Single-crystal XRD data refined via SHELXL can map donor-acceptor distances and angles. For example, N-H···O and O-H···N interactions often form R₂²(8) motifs, stabilizing supramolecular architectures .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its reactivity in metal coordination studies?

The keto-enol equilibrium affects ligand denticity. Enolic forms (3-hydroxypyrazole) act as bidentate ligands via O and N donors, while keto forms may coordinate through lone pairs on carbonyl oxygen. Solvent polarity (e.g., DMSO vs. ethanol) shifts the equilibrium, altering complex stability constants. UV-Vis titration and DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

Discrepancies (e.g., unexpected NOEs in NMR vs. XRD bond lengths) require iterative validation:

  • Repeat crystallization under varied conditions (solvent, temperature) to assess polymorphism.
  • Use Hirshfeld surface analysis to compare intermolecular contacts with theoretical models.
  • Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound analogs?

Systematic substitution at positions 1, 4, and 5 modulates bioactivity. For example:

  • Position 1 : Bulky aryl groups enhance lipophilicity (logP), improving membrane permeability.
  • Position 5 : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity, boosting enzyme inhibition.
  • Position 4 : Methyl groups reduce steric hindrance, favoring π-π stacking in binding pockets. Pharmacophore models combining docking studies and QSAR analysis optimize lead compounds .

Q. What advanced computational methods predict the supramolecular assembly of this compound derivatives?

  • Molecular Dynamics (MD) : Simulates packing motifs in solvent environments.
  • Density Functional Theory (DFT) : Calculates hydrogen bond strengths and charge distribution.
  • Machine Learning : Trains on CSD data to predict crystallization outcomes based on substituent polarity .

Methodological Considerations

Q. How to troubleshoot low yields in Mannich reactions involving this compound?

  • Issue : Competing side reactions (e.g., over-alkylation).
  • Solutions :
  • Use stoichiometric formaldehyde and amine precursors.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts.
  • Monitor pH (optimum ~8-9) to stabilize intermediates .

Q. What protocols ensure reproducibility in solvent-free syntheses of this compound derivatives?

  • Grind reactants (e.g., hydrazines and diketones) in a ball mill for 30-60 mins.
  • Monitor exothermicity to prevent decomposition.
  • Characterize products via DSC to confirm phase purity .

Data Management & Ethics

Q. How to balance open-data sharing with privacy in collaborative studies on this compound bioactivity?

  • Anonymize datasets by removing patient/partner identifiers.
  • Use tiered access: Raw data require IRB approval, while aggregated results (e.g., IC50 values) are public.
  • Comply with GDPR and institutional review boards, documenting consent forms for clinical analogs .

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